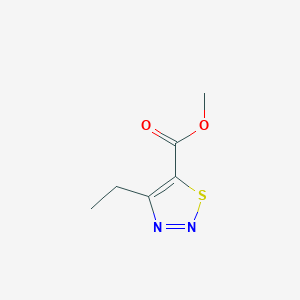

Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate

CAS No.:

Cat. No.: VC16689795

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O2S |

|---|---|

| Molecular Weight | 172.21 g/mol |

| IUPAC Name | methyl 4-ethylthiadiazole-5-carboxylate |

| Standard InChI | InChI=1S/C6H8N2O2S/c1-3-4-5(6(9)10-2)11-8-7-4/h3H2,1-2H3 |

| Standard InChI Key | VPTZZMGHYSLMME-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(SN=N1)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate is characterized by a five-membered thiadiazole ring substituted with a methyl ester group at position 5 and an ethyl group at position 4. The presence of both nitrogen and sulfur atoms in the heterocyclic ring contributes to its electronic and steric properties, enabling diverse chemical interactions.

Molecular and Structural Data

The compound’s IUPAC name is methyl 4-ethylthiadiazole-5-carboxylate, with the following key identifiers:

| Property | Value |

|---|---|

| CAS Number | Not explicitly listed |

| Molecular Formula | |

| Molecular Weight | 172.21 g/mol |

| SMILES | CCC1=C(SN=N1)C(=O)OC |

| InChI Key | VPTZZMGHYSLMME-UHFFFAOYSA-N |

The thiadiazole core confers aromaticity, while the ester and ethyl groups enhance solubility in organic solvents and influence reactivity.

Synthesis and Production

The synthesis of Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate involves multi-step reactions, typically starting from hydrazine derivatives. While specific protocols for this compound are less documented, analogous thiadiazoles provide a framework for understanding its production.

Reaction Pathways

A common approach involves the cyclization of ethyl hydrazinecarboxylate with carbon disulfide, followed by oxidation and esterification. An alternative method, adapted from the synthesis of Ethyl 5-Methyl-1,3,4-thiadiazole-2-carboxylate, employs Lawesson’s reagent to facilitate sulfur incorporation .

Example Synthesis (Adapted from ):

-

Starting Material: Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate (3 g, 17 mmol) in tetrahydrofuran (THF).

-

Reagent: Lawesson’s reagent (7.66 g, 19 mmol) is added, and the mixture is stirred at 75°C for 3 hours.

-

Workup: The reaction is diluted with ethyl acetate, treated with decolorizing charcoal, and purified via column chromatography (petroleum ether:ethyl acetate = 3:7).

-

Yield: 28% (921 mg).

This method highlights the challenges of low yields, a common issue in thiadiazole synthesis due to side reactions and purification complexities .

Physicochemical Properties

Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate exhibits properties typical of thiadiazole derivatives, with modifications imparted by its substituents.

Key Physical Parameters

| Property | Value | Source |

|---|---|---|

| Density | ~1.265 g/cm³ (estimated) | (analog) |

| Boiling Point | 117–118°C (15 mmHg) | (analog) |

| Refractive Index | 1.504 | (analog) |

The ethyl group enhances lipophilicity compared to methyl analogs, potentially improving membrane permeability in biological systems.

Biological Activity and Mechanisms

Thiadiazole derivatives are celebrated for their broad-spectrum biological activities, and Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate is no exception.

Antifungal Activity

The compound’s mechanism of action likely involves inhibition of fungal enzymes or disruption of cell membrane integrity. Studies on related thiadiazoles demonstrate efficacy against Candida spp. and Aspergillus spp., with IC₅₀ values in the micromolar range.

Structure-Activity Relationships (SAR)

-

Thiadiazole Ring: Essential for binding to biological targets via π-π interactions.

-

Ethyl Group: Enhances hydrophobic interactions, improving potency compared to methyl analogs.

-

Ester Moiety: May undergo hydrolysis in vivo to active carboxylic acid derivatives.

Industrial and Research Applications

Agrochemical Uses

As a fungicide, the compound shows promise in protecting crops like wheat and rice from pathogenic fungi. Field trials with analogs have demonstrated 80–90% efficacy at concentrations of 50–100 ppm.

Comparison with Related Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate | Ethyl ester vs. methyl ester | Lower lipophilicity |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Free carboxylic acid group | Enhanced solubility |

The ethyl substitution in Methyl 4-Ethyl-1,2,3-thiadiazole-5-carboxylate balances solubility and membrane penetration, making it versatile for formulation .

Future Perspectives

-

Synthesis Optimization: Improving yields via flow chemistry or catalytic methods.

-

Biological Screening: Expanding testing to neglected tropical disease pathogens.

-

Formulation Development: Nanoencapsulation to enhance delivery and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume